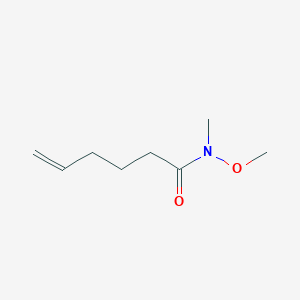

N-methoxy-N-methylhex-5-enamide

Description

Contextual Overview of Weinreb Amides in Chemical Transformations

First introduced by Steven M. Weinreb and Steven Nahm in 1981, N-methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools in organic chemistry. researchgate.netorientjchem.orgorientjchem.org Their primary utility lies in their reaction with organometallic reagents, such as Grignard reagents and organolithium compounds, to produce ketones in high yields. orientjchem.orgacs.org This reactivity is a significant advantage over the use of other acylating agents like acid chlorides or esters, which often lead to over-addition of the organometallic reagent to form tertiary alcohols.

The key to the Weinreb amide's controlled reactivity is the formation of a stable, five-membered chelated intermediate upon nucleophilic addition. researchgate.netnih.gov This intermediate is stable under the reaction conditions and does not collapse to the ketone until aqueous workup. This chelation prevents the newly formed ketone from reacting further with the excess organometallic reagent present in the reaction mixture. researchgate.net Furthermore, Weinreb amides can be selectively reduced to aldehydes using common hydride reagents like lithium aluminum hydride (LiAlH₄). acs.org

The synthesis of Weinreb amides is typically straightforward. A common method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. acs.org This accessibility, coupled with their predictable reactivity, has solidified the role of Weinreb amides as reliable and versatile intermediates in the synthesis of a wide array of complex molecules, including natural products.

Significance of Multifunctional Building Blocks in Complex Molecule Synthesis

N-methoxy-N-methylhex-5-enamide is an excellent example of a multifunctional building block. It possesses two key functional groups: the Weinreb amide and a terminal alkene. The Weinreb amide allows for the introduction of a variety of carbon-based substituents at the carbonyl carbon, leading to the formation of ketones or aldehydes. The terminal alkene, on the other hand, can participate in a wide range of chemical transformations, including but not limited to:

Hydroboration-oxidation to introduce a primary alcohol.

Epoxidation to form an epoxide.

Olefin metathesis to form new carbon-carbon double bonds.

Heck reaction or other palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl groups.

Radical additions .

The presence of these two distinct reactive sites allows for a high degree of synthetic flexibility, enabling chemists to elaborate the molecule in various ways to construct complex carbon skeletons.

Research Landscape and Future Directions for this compound

While the general utility of Weinreb amides and multifunctional building blocks is well-established, specific research focusing exclusively on this compound is not extensively documented in publicly available literature. Its application is likely found within the broader context of synthetic methodologies and total synthesis projects where it serves as a valuable, albeit not individually highlighted, intermediate.

Future research involving this compound could explore its use in the development of new synthetic methodologies. For instance, the interplay between the Weinreb amide and the terminal alkene could be exploited in novel tandem reaction sequences, where a single catalytic system orchestrates transformations at both functional groups. Furthermore, its incorporation into diversity-oriented synthesis (DOS) libraries could lead to the discovery of new bioactive molecules.

As the demand for more efficient and sustainable synthetic methods grows, the use of multifunctional building blocks like this compound is expected to increase. Further research into its specific applications and the development of novel transformations involving this versatile reagent will undoubtedly contribute to the advancement of modern organic synthesis.

Structure

3D Structure

Properties

CAS No. |

122334-35-4 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-methoxy-N-methylhex-5-enamide |

InChI |

InChI=1S/C8H15NO2/c1-4-5-6-7-8(10)9(2)11-3/h4H,1,5-7H2,2-3H3 |

InChI Key |

YGGZAZISUHOMKW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CCCC=C)OC |

Origin of Product |

United States |

Synthetic Methodologies for N Methoxy N Methylhex 5 Enamide

Conventional Amide Coupling Strategies

The most common and direct approaches to synthesizing N-methoxy-N-methylhex-5-enamide involve the formation of an amide bond between a 5-hexenoic acid derivative and N,O-dimethylhydroxylamine.

Direct Amidation from 5-Hexenoic Acid Derivatives

The direct conversion of 5-hexenoic acid or its activated forms, such as acid chlorides, is a primary strategy for the synthesis of this compound. mychemblog.comresearchgate.net A prevalent method involves the initial conversion of the carboxylic acid to the more reactive acid chloride, typically using reagents like oxalyl chloride or thionyl chloride. mychemblog.com The resulting 5-hexenoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the desired Weinreb amide. evitachem.commychemblog.com

Another direct approach involves the activation of the carboxylic acid in situ using a variety of coupling reagents, which then facilitates the reaction with N,O-dimethylhydroxylamine. wikipedia.org This method bypasses the need to isolate the often-sensitive acid chloride.

| Starting Material | Reagents | Key Features |

| 5-Hexenoic Acid | 1. Oxalyl Chloride, DMF (cat.) 2. N,O-Dimethylhydroxylamine HCl, Base | Formation of an intermediate acid chloride. mychemblog.com |

| 5-Hexenoic Acid | Thionyl Chloride, then N,O-Dimethylhydroxylamine HCl, Base | Alternative to oxalyl chloride for acid chloride formation. |

| 5-Hexenoic Acid | Coupling Reagent, N,O-Dimethylhydroxylamine HCl, Base | In situ activation of the carboxylic acid. wikipedia.org |

Coupling Reagent-Mediated Approaches

A wide array of coupling reagents has been developed to facilitate the formation of Weinreb amides directly from carboxylic acids, offering milder reaction conditions and broader functional group tolerance. wikipedia.org These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. wikipedia.org Phosphonium-based reagents, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly effective. Additionally, various other reagents, including those based on triazine derivatives, have been successfully employed. orientjchem.org A notable catalyst-free method reports the direct amidation of carboxylic acids using carbodiimides at elevated temperatures. nih.gov

| Coupling Reagent Class | Examples | Additives (if applicable) |

| Carbodiimides | DCC, EDC | HOBt, DMAP |

| Phosphonium Salts | BOP, PyBOP, PyAOP | --- |

| Triazine Derivatives | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | N-Methylmorpholine (NMM) orientjchem.org |

| Imidazolium-based | 1,1'-Carbonyldiimidazole (B1668759) (CDI) | --- chemspider.com |

Alternative Preparative Routes

Beyond direct amide coupling, alternative strategies for the synthesis of this compound have been explored, offering different synthetic pathways and potential advantages in specific contexts.

Precursor Derivatization and Functional Group Interconversion

This approach involves the synthesis of a precursor molecule that is subsequently converted into this compound through one or more chemical transformations. For instance, a related compound with a different functional group could be synthesized and then chemically modified to introduce the terminal double bond or the N-methoxy-N-methylamide moiety.

One could envision a strategy starting from a precursor with a protected alcohol or a different leaving group at the 5-position, which is later converted to the alkene. Similarly, a different amide or ester could be transformed into the desired Weinreb amide. For example, esters can be converted to Weinreb amides using reagents like trimethylaluminum (B3029685) (Me3Al) or dimethylaluminum chloride (Me2AlCl). mychemblog.com

Chemoenzymatic Synthetic Approaches

The application of enzymes in organic synthesis, known as chemoenzymatic synthesis, offers a green and highly selective alternative to traditional chemical methods. While specific chemoenzymatic routes to this compound are not extensively documented, the principles of this field suggest potential pathways.

One hypothetical chemoenzymatic approach could involve the use of a lipase (B570770) or an amidase. For instance, a lipase could be employed to catalyze the amidation of a 5-hexenoic acid ester with N,O-dimethylhydroxylamine in a non-aqueous solvent. Lipases are known to catalyze esterification and amidation reactions with high selectivity.

Another possibility involves the use of nitrile hydratases. A synthetic route could be designed to produce 5-hexenenitrile, which could then be enzymatically hydrated to the corresponding amide. Subsequent N-methylation and N-methoxylation would be required to complete the synthesis of the Weinreb amide, which might involve a combination of chemical and enzymatic steps. Recent research has also highlighted one-pot chemoenzymatic methods that combine metal-catalyzed cross-coupling with enzymatic reductions, showcasing the potential for multi-step syntheses in a single vessel. nih.gov

Strategic Applications of N Methoxy N Methylhex 5 Enamide in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The strategic incorporation of N-methoxy-N-methylhex-5-enamide has been documented in the synthetic routes toward several significant natural products. Its utility lies in its ability to introduce a six-carbon chain that can be further elaborated into key structural motifs.

In synthetic efforts toward the marine natural product Cyanolide A, this compound has been utilized as a key starting material. Research has documented its preparation from 5-hexenoic acid for this purpose. escholarship.org The Weinreb amide functionality is specifically installed to facilitate the subsequent introduction of a carbon nucleophile, which is a critical step in building the complex carbon skeleton of the target molecule.

The preparation of the amide is a standard procedure in organic synthesis, as detailed in the following reaction table.

Table 1: Synthesis of this compound for Cyanolide A Synthesis

| Reactant | Reagents | Product | Yield |

|---|

This compound has served as a foundational component in model studies for the total synthesis of Lyconadin A, a complex Lycopodium alkaloid. byu.edu In this context, a derivative of the amide was subjected to reduction with a hydride reagent. The Weinreb amide's specific role is to be cleanly converted into an aldehyde under these conditions. This aldehyde then participates in subsequent reactions to construct the intricate polycyclic core of the Lyconadin family. A model study utilized a derivative of the title compound to test a key acyl radical cascade strategy. byu.edu

The reduction of the Weinreb amide functional group is a key transformation, as highlighted in the table below.

Table 2: Reaction of a this compound Derivative in Lyconadin A Model Studies

| Reactant | Reagent | Product Type |

|---|

In research outlining synthetic routes toward the Amaryllidaceae alkaloid (+)-Maritidine, this compound was synthesized as a key intermediate. It was prepared from 5-hexenoic acid with the intention of using its Weinreb amide functionality for the construction of a more complex ketone, which would eventually be integrated into the core structure of maritidine. This application underscores the compound's role as a reliable precursor for introducing specific acyl groups in natural product synthesis.

Table 3: Preparation of this compound in the Context of Maritidine Synthesis

| Starting Material | Coupling Reagent | Product |

|---|

Based on the available scientific literature, the specific applications of this compound in Aza-Robinson Annulation for the listed fused bicyclic amides and as a direct building block for tetrahydrofuran (B95107) derivatives could not be confirmed. Research on these transformations describes alternative precursors.

Utility in the Construction of Advanced Synthetic Intermediates

The utility of this compound extends beyond its direct application in the total synthesis of specific natural products. Its value lies in its capacity to act as a versatile platform for creating a wide range of advanced synthetic intermediates. The Weinreb amide group is notable for its stability and its chemoselective reactivity with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol.

This reactivity allows for the synthesis of various 1-hepten-6-ones, which are themselves valuable bifunctional intermediates. The terminal alkene can undergo a plethora of transformations, including but not limited to:

Oxidative cleavage to form an aldehyde.

Epoxidation to generate an epoxide.

Hydroboration-oxidation to produce a primary alcohol.

Metathesis reactions to form new carbon-carbon double bonds.

Simultaneously, the Weinreb amide can be converted into a ketone by reaction with a Grignard or organolithium reagent. This dual reactivity enables chemists to strategically design and execute synthetic pathways to complex molecules by selectively manipulating either functional group. The syntheses related to Cyanolide A, Lyconadin A, and (+)-Maritidine all leverage this principle, using the Weinreb amide to form a new carbon-carbon bond or an aldehyde, while leaving the terminal alkene available for future transformations. escholarship.orgbyu.edu

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the specific applications of This compound according to the provided outline. The search revealed no published research or data for this particular compound within the specified contexts of macrocyclization via Ring-Closing Metathesis (RCM), formation of nitrogen-containing heterocycles, diastereoselective and enantioselective cyclizations, or asymmetric cross-couplings.

The provided outline is highly specific, suggesting a focus on a particular research trajectory. However, there are no scientific articles or detailed findings that connect "this compound" to these precise synthetic strategies. While the terminal alkene and the N-methoxy-N-methylamide (Weinreb amide) functionalities suggest its potential as a substrate in such reactions, the actual execution and documentation of these specific applications for this exact molecule are not present in the accessible literature.

For context, searches did yield information on related, but distinct, topics:

General Ring-Closing Metathesis: The principles of RCM are well-documented for creating macrocyclic structures from diene precursors. drughunter.comnih.gov

Cyclization of other N-methoxy amides: Research exists on the cyclization of different N-methoxy-N-alkylamides to form nitrogen-containing heterocycles, such as pyrrolidones. researchgate.netnsc.ru This demonstrates the utility of the amide group in such transformations, but does not involve the specific substrate .

General Heterocycle Synthesis: Numerous methods exist for synthesizing nitrogen-containing heterocycles, which are a cornerstone of medicinal chemistry. nih.govresearchgate.netencyclopedia.pubnih.gov

Generating content for the requested article without a factual basis from scientific sources would result in speculation and inaccurate information. To adhere to the core requirements of scientific accuracy and focus solely on "this compound," the article cannot be written.

Mechanistic Insights and Theoretical Investigations of N Methoxy N Methylhex 5 Enamide Reactions

Elucidation of Reaction Mechanisms

The reactivity of N-methoxy-N-methylhex-5-enamide is characterized by its ability to undergo various cyclization reactions, proceeding through different mechanistic manifolds depending on the reagents and conditions employed. Understanding these mechanisms is fundamental to controlling the synthesis of valuable heterocyclic products.

Mechanistic Studies of Metal-Catalyzed Cyclizations

Metal-catalyzed cyclizations of unsaturated amides like this compound are powerful methods for the construction of nitrogen-containing rings. While specific studies on this exact substrate are not extensively detailed, the mechanisms can be inferred from studies on analogous systems, such as ynals and other alkenyl amides.

One proposed general mechanism for nickel-catalyzed reductive cyclizations involves the initial coordination of the nickel(0) catalyst to the unsaturated system of the amide. nih.gov This is followed by an oxidative cyclization step, which is often rate-determining, to form a metallacyclic intermediate. nih.gov This intermediate then undergoes further reaction, for example with a silane (B1218182) reducing agent, to yield the cyclized product and regenerate the active nickel(0) catalyst. nih.gov Kinetic studies on related systems have shown that the reaction is first-order in both the nickel catalyst and the substrate, and zero-order in the silane, supporting the rate-determining nature of the oxidative cyclization. nih.gov

In some cases, synergistic catalysis involving a metal and a proton source can facilitate the cyclization of related unsaturated carbonyl compounds. nih.gov This approach has been effective in the synthesis of bicyclic structures and may be applicable to the cyclization of this compound. The proton assists in activating the carbonyl group, while the metal coordinates to the alkene, promoting the cyclization.

Gold-catalyzed cyclizations of propargylic amides, another analogous system, have been shown through DFT studies to proceed via π-complexation of the gold(I) catalyst to the alkyne. This is followed by an intramolecular nucleophilic attack of the amide oxygen or nitrogen onto the activated alkyne. Subsequent protodeauration steps then yield the cyclized product. These studies highlight the importance of the ligand on the metal center in influencing the reaction's efficiency.

Pathways of Radical-Mediated Transformations

Radical-mediated transformations offer a complementary approach to the cyclization of unsaturated amides. These reactions are typically initiated by the generation of a radical species which then undergoes an intramolecular cyclization. For substrates like this compound, an N-centered radical can be generated and subsequently cyclize.

Visible light-induced photoredox catalysis has emerged as a mild and efficient method for initiating such radical cyclizations. rsc.org In a typical pathway, a photosensitizer, upon absorbing light, can oxidize or reduce a precursor to generate the key radical intermediate. For alkenyl amides, an N-centered radical can be formed, which then undergoes intramolecular cyclization onto the double bond. rsc.org These cyclizations can proceed via either a 5-exo or 6-endo pathway to form five- or six-membered rings, respectively. rsc.org The regioselectivity of the cyclization is influenced by factors such as the substitution pattern of the alkene and the stability of the resulting radical.

Manganese(III)-based oxidative free-radical cyclizations have also been employed for similar unsaturated systems. brandeis.edu In this method, Mn(OAc)₃ is used to oxidize a species that can then initiate a radical cascade. For unsaturated ketones, an α-keto radical is formed, which then cyclizes. brandeis.edu A similar approach could be envisioned for this compound, where a radical is generated and undergoes cyclization. The regioselectivity of these cyclizations can be influenced by the reaction conditions and the substrate structure.

The table below summarizes the outcomes of radical cyclization for different classes of unsaturated compounds, which can provide insights into the potential reactivity of this compound.

| Initiating Method | Substrate Type | Predominant Cyclization Pathway | Product Type |

| Visible Light Photoredox | Alkenyl Amides | 5-exo or 6-endo | Isoindolinones or Isoquinolinones |

| Mn(III) Acetate | Unsaturated Ketones | Varies with substrate | Bicyclic ketones |

| Arylselenyl Radical | N-(2-Alkynyl)anilines | Cascade cyclization | 3-Selenylquinolines |

Isotopic Labeling Studies to Confirm Reaction Pathways

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction mechanism. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can determine which bonds are broken and formed during a reaction.

In the context of radical-mediated transformations, isotopic labeling can be used to distinguish between different possible pathways for radical termination. For example, in a reductive radical cyclization, the final step is often the quenching of a radical intermediate by a hydrogen atom transfer (HAT). To confirm this, the reaction can be carried out in the presence of a deuterium (B1214612) source. nih.gov If the deuterium is incorporated into the product at the expected position, it provides strong evidence for the proposed HAT mechanism. nih.gov

For instance, in a study on the photoenzymatic reductive radical cyclization of alkyl iodides, in situ labeling of the flavin cofactor with deuterium was used. nih.gov The high level of deuterium incorporation into the final lactone product confirmed that the termination step occurred via a HAT from the flavin. nih.gov A similar strategy could be employed to elucidate the termination pathways in radical cyclizations of this compound.

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting the outcomes of chemical reactions. Techniques such as Density Functional Theory (DFT) allow for the detailed study of transition states and the factors that control selectivity.

Transition State Analysis for Reactivity Prediction

Transition state theory is a cornerstone of understanding chemical reactivity. Computational modeling allows for the localization and characterization of transition state structures, providing insights into the energy barriers of a reaction. By comparing the energies of different possible transition states, the most likely reaction pathway can be predicted.

For the cyclization of N-alkoxyamides, a class of compounds that includes this compound, computational studies have been used to analyze the transition states of key steps. acs.orgresearchgate.net For example, in aza-spiro ring formations, the conformations of the transition states were analyzed to understand the stereoselectivity of the cyclization. acs.org It was found that the puckering of the forming ring in the transition state is dependent on the geometry of the starting alkene and the stereochemistry of the product. acs.org

The following table presents a hypothetical comparison of calculated activation energies for different cyclization pathways of an N-alkoxyamide, illustrating how transition state analysis can be used to predict reactivity.

| Cyclization Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| 5-exo-trig | 15.2 | Favored |

| 6-endo-trig | 18.5 | Disfavored |

These calculations can guide experimental work by suggesting which reaction conditions are most likely to lead to the desired product.

Rationalization of Observed Selectivities (e.g., Diastereoselectivity)

Many chemical reactions can produce multiple stereoisomers. Computational chemistry provides a powerful means to understand and predict the stereoselectivity of a reaction, such as diastereoselectivity. This is achieved by calculating the energies of the transition states leading to the different stereoisomeric products. The product that is formed through the lowest energy transition state is predicted to be the major product.

In the study of aza-spiro ring formations with N-alkoxyamides, DFT calculations were used to rationalize the observed high diastereoselectivity. researchgate.net The analysis revealed that non-covalent interactions, such as CH–O hydrogen bonds and CH−π interactions, played a crucial role in stabilizing the transition state leading to the major diastereomer. acs.org These interactions can "anchor" the molecule in a specific conformation during the cyclization, leading to a high degree of stereocontrol. acs.org

Furthermore, in NHC-catalyzed reactions of related systems, DFT studies have elucidated the origin of stereoselectivity by analyzing the non-covalent interactions in the transition state. rsc.org The Michael addition step was identified as the stereoselectivity-determining step, and a greater number of weak interactions were found to contribute to a higher level of stereoselectivity. rsc.org This type of analysis is directly applicable to understanding and predicting the stereochemical outcome of reactions involving this compound.

Advanced Methodologies and Catalytic Approaches for N Methoxy N Methylhex 5 Enamide Transformations

Transition Metal Catalysis

Heterogeneous and Homogeneous Catalysis Paradigms

Catalysis is fundamental to modern chemical synthesis, offering pathways to transform molecules with high efficiency and selectivity. These processes are broadly categorized as homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst exists in a different phase.

Homogeneous Catalysis: In this paradigm, the catalyst, typically a metal complex, is dissolved in the reaction solvent with the substrate. This allows for high catalyst activity and selectivity due to well-defined active sites. For a substrate like N-methoxy-N-methylhex-5-enamide, homogeneous catalysts could be employed for various transformations of its terminal alkene, such as:

Metathesis: Reactions like cross-metathesis or ring-closing metathesis (if tethered to another alkene) could be catalyzed by Grubbs' or Schrock's catalysts.

Hydroformylation: The addition of a formyl group and hydrogen across the double bond, typically using rhodium or cobalt catalysts, would yield an aldehyde, a versatile synthetic intermediate.

Hydrogenation: Catalysts like Wilkinson's catalyst (a rhodium complex) could selectively reduce the alkene to the corresponding saturated amide.

Heterogeneous Catalysis: This involves solid-supported catalysts, such as metals on carbon or silica (B1680970) supports (e.g., Pd/C, PtO₂). These catalysts are prized for their ease of separation from the reaction mixture, enabling simpler purification and catalyst recycling. For this compound, a heterogeneous catalyst like Palladium on carbon (Pd/C) would be a standard choice for the simple reduction of the hex-5-ene moiety to a hexyl group under a hydrogen atmosphere.

While these are standard applications, specific research detailing these catalytic paradigms for this compound is not prominent in the literature.

Organocatalysis in this compound Chemistry

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has grown into a major branch of catalysis, complementing metal-based systems. For a molecule like this compound, organocatalysts could theoretically be applied in several ways:

Epoxidation: The terminal alkene could be converted to an epoxide using organocatalysts, such as those derived from fructose, in the presence of an oxidant like potassium peroxymonosulfate (B1194676) (Oxone).

Asymmetric Amination/Hydroxylation: Chiral organocatalysts could enable the enantioselective addition of amine or hydroxyl groups to the alkene, a valuable transformation for creating chiral building blocks.

However, a review of the literature does not show specific published research on the application of organocatalysis to this compound. The development of such methods remains a potential area for future investigation.

Electrochemistry-Enabled Transformations

Electrosynthesis uses electrical current to drive chemical reactions, offering a reagent-free method for oxidation and reduction that can be more sustainable than traditional chemical methods.

Electrochemical methods are powerful for generating radical intermediates under mild conditions. researchgate.netbohrium.com N-centered radicals, for instance, can be generated from N-H precursors through electrolysis and can participate in cyclization reactions with alkenes. nih.gov In the context of this compound, which lacks an N-H bond for this type of amidyl radical formation, electrochemical methods could theoretically target other parts of the molecule.

Anodic oxidation could potentially generate a radical cation at the alkene. More commonly, alkoxy radicals can be generated electrochemically and used in transformations like hydrogen atom abstraction (HAT) or C-C bond cleavage. researchgate.net For example, the generation of a methoxy (B1213986) radical from methanol (B129727) could, in theory, initiate reactions with the alkene portion of this compound. However, specific studies applying these techniques to this particular substrate are not documented.

Flow electrochemistry integrates electrochemical synthesis into a continuous flow system. This combination provides excellent control over reaction parameters like voltage, current, and residence time, while also improving safety and scalability. The high surface-area-to-volume ratio in flow reactors can enhance the efficiency of electrochemical transformations. nih.gov While flow electrochemistry has been applied to generate aryl radicals from organoboron reagents and for various other synthetic transformations, its specific application to this compound has not been reported. nih.gov

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reactants are pumped through a reactor (often a tube or microchip), offers significant advantages over traditional batch processing. acs.orgresearchgate.net These benefits include superior heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scaling. researchgate.net

The application of flow chemistry is particularly advantageous for scaling up chemical processes from the lab to industrial production. researchgate.netacs.org Key benefits include:

Enhanced Safety: Small reactor volumes at any given time minimize the risk associated with exothermic or hazardous reactions.

Precise Control: Temperature, pressure, and reaction time are controlled with high precision, leading to better reproducibility and potentially higher yields and purities.

Scalability: Increasing production volume is achieved by running the flow reactor for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. researchgate.net

While flow chemistry has been successfully used for reactions involving Weinreb amides and for the large-scale synthesis of complex molecules, there is no specific literature detailing the synthesis or transformation of this compound using this technology. acs.orgacs.org The principles, however, suggest that its synthesis could be readily adapted to a flow process for improved control and scalability.

Integration with Photochemical Transformations

The integration of this compound into photochemical transformations has proven to be a powerful strategy for the synthesis of intricate cyclic systems. A notable application lies in its use as a precursor for the generation of 2'-hydroxyenones, which subsequently undergo intramolecular [2+2] photocycloadditions. This process allows for the construction of complex polycyclic ring systems, with the solvent playing a crucial role in dictating the stereochemical outcome.

In these reactions, the this compound fragment is first elaborated into a more complex enone structure containing a tethered olefin. Upon photochemical irradiation, the enone undergoes a [2+2] cycloaddition with the olefin, leading to the formation of cyclobutane (B1203170) rings. The regioselectivity and diastereoselectivity of this transformation are highly dependent on the reaction conditions, particularly the solvent.

Research has shown that in aprotic solvents, an intramolecular hydrogen bond can form between a hydroxyl group on the tether and the enone's carbonyl group. This interaction orients the molecule in a way that favors the formation of a specific diastereomer. Conversely, in protic solvents, this intramolecular hydrogen bond is disrupted by solvent molecules, leading to the preferential formation of a different diastereomer. nih.gov This solvent-dependent selectivity offers a valuable tool for controlling the stereochemical outcome of the reaction and accessing a diverse range of complex molecular scaffolds. nih.gov

The mechanism of these [2+2] photocycloadditions is understood to proceed through the formation of a diradical intermediate. rsc.org The initial photoexcitation of the enone leads to an excited state that then interacts with the tethered alkene to form the diradical. Subsequent ring closure of this intermediate yields the final cyclobutane product. The stability and conformation of this diradical, influenced by factors such as solvent and substrate structure, ultimately determine the final product distribution.

Sustainable and Green Chemistry Principles in Synthesis and Transformation

Solvent Selection and Minimization

The synthesis of this compound is commonly achieved through the coupling of 5-hexenoic acid and N,O-dimethylhydroxylamine hydrochloride. The choice of solvent for this transformation is a critical aspect of its "greenness." Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are frequently employed solvents in these syntheses. acs.orgwhiterose.ac.uk While effective, the environmental and health concerns associated with chlorinated solvents like DCM have prompted a move towards more benign alternatives. THF, while generally considered a greener option than DCM, is not without its own drawbacks, including peroxide formation.

Recent approaches in Weinreb amide synthesis, a class of reaction to which the synthesis of this compound belongs, have explored more environmentally friendly solvent systems. The ideal green solvent should be non-toxic, biodegradable, and derived from renewable resources. Water is an excellent green solvent, although its use can be limited by the solubility of organic reactants. orgsyn.org The development of catalytic systems that can function in aqueous media or in solvent-free conditions represents a significant step forward in the sustainable synthesis of amides. rsc.org Minimizing the total volume of solvent used, regardless of its identity, is another crucial aspect of green chemistry that directly reduces waste and improves process efficiency.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. greenchemistry-toolkit.org The synthesis of this compound from 5-hexenoic acid and N,O-dimethylhydroxylamine hydrochloride typically involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), and a base. acs.orged.gov These reagents, while necessary for the reaction to proceed, contribute to a lower atom economy as they are not incorporated into the final product and generate stoichiometric byproducts that must be removed and disposed of.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Total Mass of Reactants (g) |

| 5-Hexenoic Acid | 114.14 | 1 | 114.14 |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1 | 97.54 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1 | 206.33 |

| Total | 418.01 | ||

| Product | Molecular Weight ( g/mol ) | ||

| This compound | 157.21 | ||

| Atom Economy | (157.21 / 418.01) * 100% | ~37.6% |

This is a simplified calculation and does not account for solvents, bases, or the actual yield.

The calculated atom economy of approximately 37.6% highlights the inherent inefficiency of this particular synthetic route from a green chemistry perspective. A significant portion of the atomic mass of the reactants ends up as waste. Improving the atom economy would necessitate the development of catalytic methods that avoid the use of stoichiometric coupling reagents. Catalytic methods for amide bond formation are an active area of research and offer a promising avenue for enhancing the sustainability of this compound synthesis. acs.org

Future Research Directions and Unexplored Reactivity

Development of Novel Stereoselective Transformations

The terminal alkene in N-methoxy-N-methylhex-5-enamide presents a prime target for the development of new stereoselective transformations. A significant area of opportunity lies in the catalytic asymmetric hydroboration of the β,γ-unsaturated double bond. Research has shown that the choice of borane (B79455) reagent can dramatically influence both the catalytic efficiency and the level of enantioselectivity in such reactions for related β,γ-unsaturated Weinreb amides. rsc.org Future investigations could systematically explore a variety of chiral ligands and rhodium catalysts to optimize the stereoselective introduction of a hydroxyl group, leading to valuable chiral building blocks.

Another promising avenue is the stereoselective halocyclization of the terminal alkene, using the amide nitrogen or oxygen as an internal nucleophile. nih.gov This approach could lead to the diastereoselective formation of functionalized cyclic products with multiple stereogenic centers. Furthermore, enantioselective bromocyclization, potentially mediated by chiral catalysts, could provide access to enantioenriched heterocyclic scaffolds. nih.gov The development of such intramolecular cyclization reactions would represent a significant expansion of the synthetic utility of this compound.

Integration into Broader Cascade Reaction Sequences

The bifunctional nature of this compound, possessing both a reactive Weinreb amide and a terminal alkene, makes it an ideal candidate for integration into cascade, or domino, reaction sequences. researchgate.net Organocatalysis, a powerful tool for constructing complex molecular architectures, offers a promising strategy for initiating such cascades. nih.gov For instance, an initial Michael addition to an activated alkene, catalyzed by a chiral amine, could be followed by an intramolecular reaction involving the Weinreb amide or the terminal double bond.

Moreover, transition metal-catalyzed cascade reactions could unlock novel synthetic pathways. A palladium-catalyzed Heck reaction at the terminal alkene, for example, could be coupled with a subsequent intramolecular C-H activation or a cyclization involving the Weinreb amide. The exploration of domino processes involving Wolff rearrangements of related diazocarbonyl compounds in the presence of unsaturated amino esters has demonstrated the potential for complex heterocycle synthesis, a strategy that could be adapted for this compound. researchgate.net

Exploration of New Catalytic Systems and Methodologies

The development of novel catalytic systems is crucial for unlocking the full potential of this compound. While palladium and rhodium catalysts are commonly employed for transformations of unsaturated systems, the exploration of less conventional, earth-abundant transition metals like manganese, iron, and nickel could lead to more sustainable and cost-effective synthetic methods. mdpi.com For instance, manganese(I)-based catalysts have shown promise in the functionalization of nitrogen-containing motifs. rsc.org

The Weinreb amide moiety itself can act as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comnih.gov Future research could focus on developing iridium(III)-catalyzed ortho-iodination or palladium-catalyzed C-H halogenation of the aromatic ring in aryl-substituted analogs of this compound, with the terminal alkene poised for subsequent transformations. orientjchem.org Additionally, organophotocatalytic methods for the N-O bond cleavage of Weinreb amides could be explored to generate novel reactive intermediates under mild conditions. acs.org

| Catalyst System | Potential Transformation | Reference |

| Chiral Rhodium Complexes | Asymmetric Hydroboration | rsc.org |

| Chiral Halogenating Agents/Catalysts | Stereoselective Halocyclization | nih.gov |

| Chiral Organocatalysts | Asymmetric Cascade Reactions | nih.gov |

| Palladium/Copper Catalysts | C-H Halogenation | mdpi.com |

| Iridium(III) Catalysts | C-H Ortho-iodination | orientjchem.org |

| Manganese(I) PNP Pincer Complexes | Amide Functionalization | rsc.org |

| Organophotocatalysts | N-O Bond Cleavage | acs.org |

Computational Design and Prediction of Novel Reactivity

Computational chemistry offers a powerful tool for designing and predicting the novel reactivity of this compound. Density functional theory (DFT) calculations can be employed to elucidate the mechanisms of potential reactions, predict the stereochemical outcomes of stereoselective transformations, and identify the most promising catalytic systems. For instance, computational studies could help in understanding the factors that govern the regioselectivity and stereoselectivity of the catalytic asymmetric hydroboration.

Furthermore, computational modeling can aid in the design of novel cascade reactions by mapping out the potential energy surfaces of various reaction pathways. This predictive power can guide experimental efforts, saving time and resources by focusing on the most plausible and synthetically valuable transformations. The investigation of radical cyclization pathways of related ene-amide substrates has benefited from computational analysis, providing insights that could be applied to this compound. acs.org

Applications in Emerging Areas of Synthetic Chemistry

The unique reactivity of this compound and its derivatives makes them valuable building blocks for applications in emerging areas of synthetic chemistry. The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry, and the development of novel cyclization and cascade reactions with this compound could provide access to new and diverse molecular scaffolds. bham.ac.ukacs.org These scaffolds could serve as lead compounds in drug discovery programs. elsevierpure.com

The ability to introduce functionality at both the terminal alkene and the Weinreb amide allows for the late-stage functionalization of complex molecules, a critical strategy in the synthesis of pharmaceuticals and natural products. The development of efficient and selective methods for the transformation of this compound could contribute significantly to the fields of total synthesis and medicinal chemistry. The use of related ynamides in the synthesis of highly functionalized azacyclic systems highlights the potential for such building blocks in creating structurally diverse and biologically relevant molecules. bham.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.